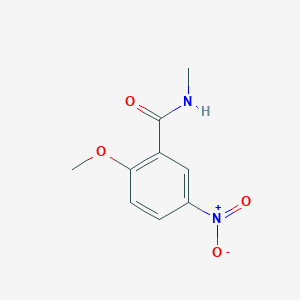
(R)-1-(But-3-yn-1-yl)-2-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(But-3-yn-1-yl)-2-methylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a but-3-yn-1-yl group and a methyl group attached to the pyrrolidine ring. The chirality of the compound is due to the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry and asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine typically involves the use of chiral catalysts and starting materials. One common method is the asymmetric hydrogenation of a suitable precursor, such as an alkyne or an alkene, in the presence of a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to 50°C.
Industrial Production Methods: In an industrial setting, the production of ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
科学研究应用
®-1-(But-3-yn-1-yl)-2-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways.
相似化合物的比较
(S)-1-(But-3-yn-1-yl)-2-methylpyrrolidine: The enantiomer of the compound, differing in its stereochemistry.
1-(But-3-yn-1-yl)pyrrolidine: A similar compound lacking the methyl group.
2-Methylpyrrolidine: A simpler analogue without the but-3-yn-1-yl group.
Uniqueness: ®-1-(But-3-yn-1-yl)-2-methylpyrrolidine is unique due to its specific chiral configuration and the presence of both the but-3-yn-1-yl and methyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and chiral drug development.
属性
分子式 |
C9H15N |
|---|---|
分子量 |
137.22 g/mol |
IUPAC 名称 |
1-but-3-ynyl-2-methylpyrrolidine |
InChI |
InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h1,9H,4-8H2,2H3 |
InChI 键 |
NTVFDRLNCQVBCW-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN1CCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B8696370.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-5-nitropyridin-2-amine](/img/structure/B8696375.png)
![4,11-Dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane](/img/structure/B8696381.png)
![(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B8696409.png)



![Tetrazolo[1,5-a]quinoxaline](/img/structure/B8696438.png)

methanone](/img/structure/B8696445.png)
![1-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8696457.png)

![4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile](/img/structure/B8696460.png)
